molecular formula C4H2BrClN2 B1521449 2-Bromo-4-chloropyrimidine CAS No. 885702-33-0

2-Bromo-4-chloropyrimidine

Cat. No. B1521449
CAS RN: 885702-33-0
M. Wt: 193.43 g/mol
InChI Key: WMZFUTOHAWIHJN-UHFFFAOYSA-N
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Description

“2-Bromo-4-chloropyrimidine” is a chemical compound with the molecular formula C4H2BrClN2 . It has an average mass of 193.429 Da and a monoisotopic mass of 191.908981 Da .


Synthesis Analysis

The synthesis of pyrimidine derivatives like “2-Bromo-4-chloropyrimidine” often involves the use of organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine has been shown to be highly regioselective, favoring the formation of C-4 substituted products .


Molecular Structure Analysis

The molecular structure of “2-Bromo-4-chloropyrimidine” is represented by the InChI code 1S/C4H2BrClN2/c5-4-7-2-1-3 (6)8-4/h1-2H . This code provides a unique representation of the compound’s molecular structure.


Chemical Reactions Analysis

Pyrimidines, including “2-Bromo-4-chloropyrimidine”, are common heterocyclic compounds found in many natural and synthetic drugs with various pharmacological effects . Pyrimidines containing halogens at the 2- and 4-positions are excellent starting materials for introducing different aryl, alkyl, or heteroaryl groups into the pyrimidine ring .


Physical And Chemical Properties Analysis

“2-Bromo-4-chloropyrimidine” is a solid compound . It is stored in an inert atmosphere at ambient temperature . The compound has a boiling point of 47-48°C .

Scientific Research Applications

Pharmaceutical Synthesis

2-Bromo-4-chloropyrimidine is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its reactivity due to the halogen atoms makes it a suitable building block for constructing more complex molecules. It is often used in the preparation of potential therapeutic agents, including antiviral drugs, kinase inhibitors, and anticancer compounds .

Organic Synthesis

In organic chemistry, 2-Bromo-4-chloropyrimidine serves as a versatile reagent for carbon-nitrogen bond formation. It is utilized in the synthesis of pyrimidine derivatives, which are important in the development of new organic compounds with potential applications in material science and industrial chemistry .

Agrochemical Research

This compound is used in the development of agrochemicals, contributing to the creation of new pesticides and herbicides. Its role in the synthesis of compounds with agricultural applications is crucial for enhancing crop protection and yield .

Material Science

2-Bromo-4-chloropyrimidine is involved in the synthesis of materials with specific electronic or photonic properties. It is used to create novel polymers and coatings that can be applied in various industrial processes .

Analytical Chemistry

As an analytical standard, 2-Bromo-4-chloropyrimidine is used for method development and calibration in chromatography and spectroscopy. Its well-defined properties allow for accurate measurement and detection in complex chemical analyses .

Medicinal Chemistry

In medicinal chemistry, this compound is a precursor for the synthesis of biologically active molecules. It is instrumental in the discovery of new drugs by enabling the rapid assembly of diverse chemical libraries for high-throughput screening .

Mechanism of Action

While the specific mechanism of action for “2-Bromo-4-chloropyrimidine” is not mentioned in the search results, pyrimidines in general are known to have various biological activities. For instance, an increase in the hydrophobic character of the substituents in the 4-position of the pyrimidine ring is expected to enhance the binding affinity with the serotonin (5-HT) receptor sites .

Future Directions

While the specific future directions for “2-Bromo-4-chloropyrimidine” are not mentioned in the search results, pyrimidines in general have been the subject of ongoing research due to their wide range of pharmacological effects. There is interest in the synthesis of 4,6-disubstituted pyrimidines , and the introduction of hydrophobic groups or a cationic side chain are expected to enhance affinity . This suggests potential future directions for the development of new pyrimidines as therapeutic agents.

properties

IUPAC Name

2-bromo-4-chloropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrClN2/c5-4-7-2-1-3(6)8-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMZFUTOHAWIHJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20668601
Record name 2-Bromo-4-chloropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20668601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

885702-33-0
Record name 2-Bromo-4-chloropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20668601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-4-chloropyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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